molecular formula C12H15N5O2 B7578737 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid

カタログ番号 B7578737
分子量: 261.28 g/mol
InChIキー: PTPZHWVQKFTAQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid, also known as TPA023, is a chemical compound that belongs to the group of GABAA receptor modulators. It has been extensively researched for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.

作用機序

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid is a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It binds to a specific site on the receptor, which enhances the binding of GABA to its own site, leading to an increase in the inhibitory effect of GABA on neuronal activity. This results in a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase the amplitude and decay time of GABA-evoked currents in cultured hippocampal neurons. Moreover, this compound has been found to increase the frequency of spontaneous inhibitory postsynaptic currents in cultured cortical neurons. These effects suggest that this compound enhances the function of GABAergic neurotransmission in the brain.

実験室実験の利点と制限

The advantages of using 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid in lab experiments are its high potency, selectivity, and specificity for GABAA receptors. Moreover, this compound has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, the limitations of using this compound in lab experiments are its potential off-target effects, which may complicate the interpretation of the results.

将来の方向性

There are several future directions for the research on 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the anxiolytic, antidepressant, and anticonvulsant effects of this compound. Second, the potential therapeutic applications of this compound in other neurological disorders, such as schizophrenia and Alzheimer's disease, need to be explored. Third, the development of novel this compound analogs with improved pharmacological properties, such as increased efficacy and reduced toxicity, is warranted. Fourth, the use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors and antipsychotics, needs to be investigated for its potential synergistic effects. Finally, the safety and tolerability of this compound in humans need to be evaluated in clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of GABAA receptors has been extensively studied, and its biochemical and physiological effects have been elucidated. Although there are limitations to using this compound in lab experiments, its advantages outweigh its disadvantages. Moreover, there are several future directions for the research on this compound, which may lead to the development of novel treatments for neurological disorders.

合成法

The synthesis of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid involves the reaction of 8-bromo-1-methyl-6-(pyridin-2-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with 3-(2-chloroethyl)piperidine hydrochloride in the presence of sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound with high purity and yield.

科学的研究の応用

2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in preclinical studies. Moreover, this compound has been found to enhance the cognitive function of rodents in various behavioral tests.

特性

IUPAC Name

2-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-10(19)6-9-2-1-4-16(7-9)11-12-15-14-8-17(12)5-3-13-11/h3,5,8-9H,1-2,4,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZHWVQKFTAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。